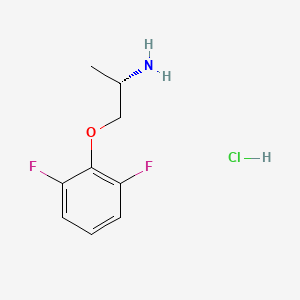

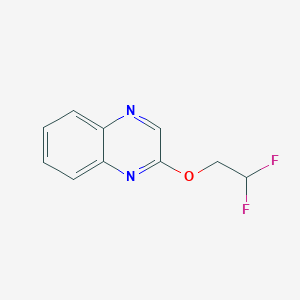

![molecular formula C11H20N2O2 B2359662 tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1250993-33-9](/img/structure/B2359662.png)

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C (OC (C) (C)C)N1C [C@@H] ( [C@@H]2CN) [C@@H]2C1 . The InChI code for this compound is 1S/C11H20N2O2/c1-11 (2,3)15-10 (14)13-5-8-7 (4-12)9 (8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+ . Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 212.29 . The compound’s empirical formula is C11H20N2O2 . The compound’s InChI key is BZUMXXCFQUZQAV-CBLAIPOGSA-N .Applications De Recherche Scientifique

Synthesis and Scalability

- An efficient and scalable synthesis method for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, with significant improvements over previous methods. This synthesis involves innovative approaches starting from chiral lactone and has been scaled to produce kilogram amounts in a 43% yield over nine chemical transformations (Maton et al., 2010).

Scaffold for Substituted Piperidines

- Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, synthesized via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, is used as a new scaffold for the preparation of substituted piperidines. It is convertible into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Glutamic Acid Analogue Synthesis

- The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane framework demonstrates the potential for creating novel amino acid derivatives, which may be significant in medicinal chemistry (Hart & Rapoport, 1999).

Unnatural Aminoacid Synthesis

- A full study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, highlights its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Molecular Structure Analysis

- The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was analyzed through various techniques, including X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).

Conformationally Constrained Amino Acids

- Chirospecific syntheses of 7-azabicycloheptane amino acids, suitable for generating peptidomimetics, were developed. These amino acid analogues are significant for structure-activity studies in peptide-based drug discovery (Campbell & Rapoport, 1996).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are as follows :

The compound’s bioavailability is influenced by its physicochemical properties, including its high water solubility and lipophilicity .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific biological targets .

Propriétés

IUPAC Name |

tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-8-6-11(8,12)7-13/h8H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHBMTCLKVJTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC2(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

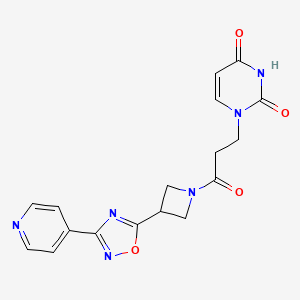

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

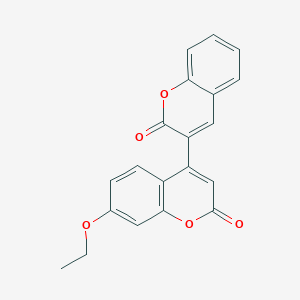

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

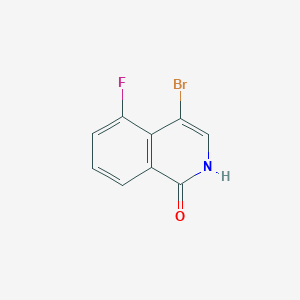

![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)

![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)

![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)

![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)